2-(2,5-Difluorophenyl)-5-(2-methylsulfonyl-2,7-diazaspiro[4.4]nonan-7-yl)oxan-3-amine
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Overview
Description
Aminopiperidine derivative 1 is a compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the use of enzyme cascades, such as galactose oxidase and imine reductase, to convert protected amino alcohols into aminopiperidine derivatives .
Industrial Production Methods: Industrial production of aminopiperidine derivative 1 often employs catalytic hydrogenation techniques due to their efficiency and scalability. The use of palladium on carbon as a catalyst, along with a reducing agent like ammonium formate, is a common method . This process involves dissolving the precursor compound in alcohol, adding the catalyst and reducing agent, and heating the mixture under reflux conditions.
Chemical Reactions Analysis
Types of Reactions: Aminopiperidine derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve hydrogenation using metal catalysts.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon, ammonium formate.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .
Scientific Research Applications
Aminopiperidine derivative 1 has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of aminopiperidine derivative 1 involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in the case of dipeptidyl peptidase-4 (DPP-4) inhibitors, the aminopiperidine moiety interacts with the enzyme through salt bridges, inhibiting its activity and thereby regulating glucose metabolism . The compound’s effects are mediated through its binding to active sites and altering the conformation of target proteins.
Comparison with Similar Compounds
Aminopiperidine derivative 1 can be compared with other similar compounds, such as:
Alogliptin: A DPP-4 inhibitor with a similar aminopiperidine moiety.
Vildagliptin: Another DPP-4 inhibitor with structural similarities.
Sitagliptin: A clinically used DPP-4 inhibitor with a related mechanism of action.
Uniqueness: Aminopiperidine derivative 1 is unique due to its specific structural features and its ability to form stable interactions with various molecular targets. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research further highlight its significance .
Properties
Molecular Formula |
C19H27F2N3O3S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-2,7-diazaspiro[4.4]nonan-7-yl)oxan-3-amine |
InChI |
InChI=1S/C19H27F2N3O3S/c1-28(25,26)24-7-5-19(12-24)4-6-23(11-19)14-9-17(22)18(27-10-14)15-8-13(20)2-3-16(15)21/h2-3,8,14,17-18H,4-7,9-12,22H2,1H3 |
InChI Key |
ICJHPFIPAVQZIX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2(C1)CCN(C2)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N |
Origin of Product |
United States |
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